molecular formula C9H14N2O B8165345 4-Ethynyl-N-methylpiperidine-1-carboxamide

4-Ethynyl-N-methylpiperidine-1-carboxamide

Cat. No.: B8165345
M. Wt: 166.22 g/mol
InChI Key: JXIVYLSSQOUMJB-UHFFFAOYSA-N
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Description

4-Ethynyl-N-methylpiperidine-1-carboxamide is a piperidine-derived carboxamide characterized by an ethynyl substituent at the 4-position of the piperidine ring and an N-methyl carboxamide group at the 1-position. Piperidine carboxamides are frequently employed as intermediates in synthetic chemistry due to their conformational flexibility and ability to interact with biological targets . The ethynyl group in this compound introduces unique electronic and steric properties, distinguishing it from related derivatives with alkyl, aryl, or heterocyclic substituents.

Properties

IUPAC Name

4-ethynyl-N-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-8-4-6-11(7-5-8)9(12)10-2/h1,8H,4-7H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIVYLSSQOUMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethynyl-N-methylpiperidine-1-carboxamide involves several steps. One common method includes the reaction of N-methylpiperidine with ethynyl bromide under basic conditions to form the ethynyl derivative. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Ethynyl-N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of 4-Ethynyl-N-methylpiperidine-1-carboxamide and its analogs, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Notable Properties Reference
4-Ethynyl-N-methylpiperidine-1-carboxamide Ethynyl (C4), N-methyl carboxamide (N1) Triple bond (C≡C), carboxamide High reactivity due to ethynyl group N/A
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Benzyl (N1), phenylamino (C4) Aromatic amines, carboxamide Potential CNS activity; stable synthesis
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl (C4), chlorophenyl (N1) Piperazine ring, halogenated aryl Chair conformation; bond angles ~109.5°
1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide Acetyl (N1), ethynylphenyl (C4) Acetyl, ethynyl-aryl Enhanced solubility (logP ~2.5)
2-Ethyl-N-[4-methyl-5-(2,4,6-trimethylphenyl)amino]carbonyl-2-thiazolyl-1-piperidinecarboxamide Thiazolyl, trimethylphenyl (C4) Heterocyclic, bulky aryl High steric hindrance; patent activity

Key Findings

Reactivity and Conformation :

  • The ethynyl group in 4-Ethynyl-N-methylpiperidine-1-carboxamide introduces a rigid, linear geometry that may influence piperidine ring puckering. This contrasts with ethyl or acetyl substituents, which allow greater conformational flexibility .
  • In N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring adopts a chair conformation with bond angles consistent with sp³ hybridization, whereas ethynyl-substituted analogs may exhibit distorted geometries due to electronic effects .

Synthetic Accessibility: Carboxamides with bulky substituents (e.g., thiazolyl or trimethylphenyl groups) require multi-step syntheses involving coupling reagents like EDCI/HOBt, as seen in patent-derived compounds .

Physicochemical Properties: The acetylated analog (1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide) exhibits a logP of ~2.5, suggesting moderate lipophilicity, whereas ethynyl groups may increase polarity and reduce membrane permeability .

Biological Activity

4-Ethynyl-N-methylpiperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and its applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

4-Ethynyl-N-methylpiperidine-1-carboxamide features a piperidine ring substituted with an ethynyl group and a methyl group. This unique structure may influence its pharmacological properties and biological interactions.

Property Value
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight191.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot reported

The biological activity of 4-Ethynyl-N-methylpiperidine-1-carboxamide is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes. Studies suggest that it may modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as neurological disorders and cancer.

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It may inhibit enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that 4-Ethynyl-N-methylpiperidine-1-carboxamide exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, highlighting its potential as an antimicrobial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In a series of studies assessing the anticancer properties of this compound, significant cytotoxic effects were observed against several cancer cell lines. The following table summarizes the findings:

Cell Line GI50 (µM) Mechanism
HeLa (cervical cancer)5.2Induction of apoptosis
MCF-7 (breast cancer)8.3Cell cycle arrest
A549 (lung cancer)6.7Inhibition of proliferation

Case Studies

  • Study on Neuroprotective Effects : A study investigated the neuroprotective effects of 4-Ethynyl-N-methylpiperidine-1-carboxamide in models of neurodegeneration. The results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates.
  • Evaluation in Cancer Models : In vivo experiments using xenograft models demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic.

Applications in Research

4-Ethynyl-N-methylpiperidine-1-carboxamide serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel piperidine derivatives for medicinal applications. Its unique structure allows for modifications that can enhance biological activity or target specificity.

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